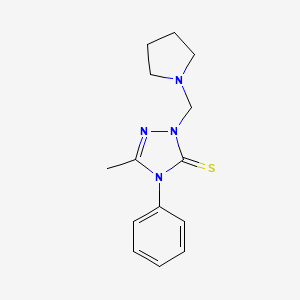![molecular formula C7H9N B6613493 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole CAS No. 95014-37-2](/img/structure/B6613493.png)
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is a heterocyclic compound with the molecular formula C7H9N It is a derivative of pyrrole, featuring a fused cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using catalytic processes. For instance, the use of metal catalysts such as ruthenium or copper in the presence of suitable bases can facilitate the formation of pyrrole derivatives . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield tetrahydropyrrole derivatives.
Substitution: N-substitution reactions are common, where alkyl or acyl groups replace hydrogen atoms on the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrroles and tetrahydropyrroles, which have significant applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2,4,5,6-Tetrahydrocyclopenta[c]pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: It has potential therapeutic applications, including as inhibitors of viral replication and anti-inflammatory agents
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and advanced materials.
Wirkmechanismus
The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole involves its interaction with specific molecular targets. For instance, in antiviral applications, it inhibits viral replication by binding to viral core proteins, preventing the encapsidation of viral RNA . In anti-inflammatory applications, it inhibits the activation of nuclear factor kappa-B (NF-κB) by blocking IκB kinase activities, thereby reducing the expression of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
2-Substituted-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Known for its anti-inflammatory properties.
2-Phenyl-1,4,5,6-Tetrahydrocyclopenta[b]pyrrole: Used in the synthesis of polysubstituted pyrroles.
Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
IUPAC Name |
2,4,5,6-tetrahydrocyclopenta[c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-8-5-7(6)3-1/h4-5,8H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHYOYHHMPFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-(3-fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B6613421.png)




![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)


![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)



